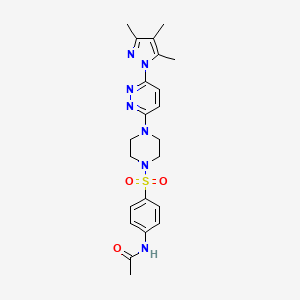
N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27N7O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In vitro antileishmanial and in vivo antimalarial activities of the compound were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy may be affected by the physiological environment of the host organism, including pH, temperature, and the presence of other biochemical substances .
生物活性
N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring linked to a pyrazole group and a piperazine moiety, along with a sulfonamide functional group. Its molecular formula is C22H28N6O2S, with a molecular weight of approximately 469.0 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide | Antikinetoplastid | |
| 4-substituted pyridine-3-sulfonamides | Antifungal (Candida spp.) |
The compound's mechanism involves inhibition of specific enzymes in pathogens, leading to reduced viability and growth.
Antiparasitic Activity
This compound has shown promise in treating parasitic infections such as leishmaniasis and malaria. The compound inhibits the activity of enzymes critical for the survival of parasites like Leishmania spp., demonstrating potential as an antileishmanial agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens:
- Enzyme Inhibition : The compound inhibits enzymes such as TbN-myristoyltransferase in Trypanosoma brucei, which is crucial for the parasite's survival.
- Disruption of Metabolic Pathways : By targeting metabolic pathways in parasites, the compound effectively reduces their proliferation.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- A study evaluating the antileishmanial activity demonstrated that derivatives with similar structural characteristics had IC50 values indicating potent activity against Leishmania donovani .
Table: Summary of Case Studies
科学的研究の応用
Biological Activities
1. Anti-inflammatory Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory activities. For instance, studies have shown that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
2. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects against various pathogens .
3. Neuroprotective Effects
The neuroprotective potential of similar pyrazole derivatives has been highlighted in various studies. Compounds with similar structures have demonstrated efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
特性
IUPAC Name |
N-[4-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c1-15-16(2)26-29(17(15)3)22-10-9-21(24-25-22)27-11-13-28(14-12-27)33(31,32)20-7-5-19(6-8-20)23-18(4)30/h5-10H,11-14H2,1-4H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQGUQUCTIRQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













